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Compound of Interest

Compound Name:
4-(2-Chloro-5-

methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789 Get Quote

CAS Number: 927811-61-8 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol

Class: N-Benzylmorpholine; CNS Pharmacophore Probe

Executive Summary
4-(2-Chloro-5-methoxybenzyl)morpholine is a bioactive heterocyclic compound primarily

utilized as a structural probe and synthetic intermediate in the development of dual-action

antidepressants and anxiolytics. It belongs to the class of N-benzylamines, a privileged scaffold

known for high affinity towards the Serotonin Transporter (SERT) and the 5-HT1A receptor.

Research indicates its primary utility lies in Structure-Activity Relationship (SAR) studies where

the morpholine ring serves as a bioisostere for piperidine to modulate lipophilicity (LogP) and

metabolic stability during the optimization of clinical candidates like DSP-1053 and SMP-304.

Chemical Identity & Synthesis[1][2]
Structural Analysis
The molecule consists of a morpholine ring attached via a methylene bridge to a benzene ring

substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta

position (C5).
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Morpholine Ring: Acts as a solubilizing group and hydrogen bond acceptor/donor, often

improving blood-brain barrier (BBB) permeability compared to purely carbocyclic analogs.

2-Chloro-5-methoxybenzyl Group: This is the critical "head group" pharmacophore. The

ortho-chloro substituent provides steric bulk and halogen bonding capability, locking the

conformation in the receptor binding pocket, while the methoxy group acts as a hydrogen

bond acceptor.

Synthesis Protocol (Reductive Amination)
The most robust method for synthesizing high-purity 4-(2-Chloro-5-
methoxybenzyl)morpholine is via the reductive amination of 2-chloro-5-

methoxybenzaldehyde.

Reagents:

2-Chloro-5-methoxybenzaldehyde (1.0 eq)

Morpholine (1.2 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic)

Step-by-Step Methodology:

Imine Formation: Dissolve 2-chloro-5-methoxybenzaldehyde in DCM under an inert

atmosphere (N₂). Add morpholine and catalytic acetic acid. Stir at room temperature for 1–2

hours to allow imine/iminium ion formation.

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to

prevent excessive exotherm.

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Monitor consumption of aldehyde via TLC or LC-MS.
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Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography

(Silica gel; Hexane/Ethyl Acetate gradient) to yield the title compound as a pale yellow oil or

white solid (if converted to HCl salt).

Biological Activity & Mechanism of Action[3][4]
Primary Targets: SERT and 5-HT1A
The biological activity of 4-(2-Chloro-5-methoxybenzyl)morpholine is defined by its

interaction with the serotonin system. It acts as a dual ligand:

Serotonin Transporter (SERT) Inhibitor: The benzyl amine moiety mimics the geometric and

electronic features of serotonin (5-HT), allowing it to bind to the central substrate-binding site

of SERT. This blocks the reuptake of serotonin from the synaptic cleft, increasing

extracellular 5-HT levels.

5-HT1A Receptor Ligand: The compound exhibits affinity for the 5-HT1A receptor, functioning

as a partial agonist or antagonist depending on the specific conformational constraints. This

dual mechanism is highly sought after in "fast-onset" antidepressants, as 5-HT1A modulation

can desensitize presynaptic autoreceptors that typically delay the efficacy of standard SSRIs.

Pharmacophore & SAR Context
In the context of drug discovery (e.g., the development of DSP-1053 by Sumitomo Dainippon

Pharma), this compound represents a "morpholine scan" analog.
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Feature
Morpholine Analog (This
Compound)

Piperidine Analog (Clinical
Leads)

Lipophilicity (cLogP) Lower (~1.2 - 1.8) Higher (~2.5 - 3.5)

Solubility High (Aqueous) Moderate

Metabolic Stability
Moderate (Ring oxidation

possible)

High (often requires blocking

groups)

SERT Affinity Moderate (nM - µM range) High (sub-nM range)

Causality of Activity: The ortho-chloro substituent forces the benzyl ring out of coplanarity with

the methylene bridge, creating a specific 3D conformation that fits the hydrophobic pocket of

SERT. The morpholine oxygen reduces the basicity of the nitrogen (compared to piperidine),

which can alter the cation-pi interaction strength within the receptor active site.

Signaling Pathway Visualization
The following diagram illustrates the downstream effects of this compound's dual mechanism.
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Caption: Dual mechanism of action targeting SERT inhibition and 5-HT1A autoreceptor

desensitization to enhance serotonergic signaling.

Experimental Protocols for Validation
In Vitro SERT Binding Assay
To verify the biological activity of the synthesized compound, a radioligand binding assay is the

standard.
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Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human

SERT.

Radioligand: [³H]-Citalopram or [³H]-Paroxetine (0.5–1.0 nM).

Non-specific Binding: Determined using Fluoxetine (10 µM).

Protocol:

Incubate membrane preparation (50 µg protein) with radioligand and varying

concentrations of 4-(2-Chloro-5-methoxybenzyl)morpholine (10⁻¹⁰ to 10⁻⁵ M) in

incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Incubate for 60 minutes at 25°C.

Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%

polyethyleneimine.

Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent; handle with care.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and dilute aqueous acid (as HCl salt).

Conclusion
4-(2-Chloro-5-methoxybenzyl)morpholine is a high-value chemical probe that defines the

"benzylamine" pharmacophore space in modern neuropsychiatric drug development. While

often an intermediate or comparator molecule rather than a final clinical drug, its structure

encodes the essential molecular interactions required for dual SERT/5-HT1A activity.

Researchers utilizing this compound are typically exploring the fine balance between

transporter inhibition and receptor modulation to create safer, faster-acting antidepressants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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